3-Chloroquinuclidine hydrochloride

Descripción

Historical Context and Evolution of Quinuclidine (B89598) Scaffold Research

The quinuclidine ring system, characterized by its rigid, bicyclic structure, has been a subject of chemical inquiry for over a century. The first successful synthesis of quinuclidine was a significant milestone, opening the door to the exploration of its unique chemical and physical properties. This early work laid the groundwork for what would become a rich and varied field of study.

Initially, research into quinuclidine and its derivatives was driven by their presence in natural products, most notably the Cinchona alkaloids like quinine, which have a long history of medicinal use. nih.gov This natural precedent spurred chemists to investigate the synthesis and properties of a variety of substituted quinuclidines.

Over time, the quinuclidine scaffold came to be recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple biological targets, making them valuable starting points for drug discovery. The rigid nature of the quinuclidine core provides a well-defined three-dimensional structure, which is advantageous for designing molecules with specific interactions with biological receptors. This has led to the development of a wide range of synthetic quinuclidine-based compounds with diverse pharmacological activities, including anticholinergic, antihistaminic, and anticancer properties. nih.gov

Beyond its medicinal applications, the quinuclidine scaffold has also found a significant role in the realm of catalysis and organic synthesis. Its strong basicity and sterically hindered nature make it a useful non-nucleophilic base and ligand in a variety of chemical transformations.

Overview of Research Trajectories for 3-Chloroquinuclidine Hydrochloride

The research focus on this compound has been more specialized than that of many other quinuclidine derivatives. Its primary utility lies in the field of physical organic chemistry, where it serves as a tool for studying reaction mechanisms and equilibria.

A key area of investigation involving this compound is its use in the study of imine and iminium ion formation. Specifically, it has been employed in the determination of equilibrium constants for these reactions in deuterium (B1214612) oxide (D₂O) using proton nuclear magnetic resonance (¹H-NMR) spectroscopy. sigmaaldrich.com In these studies, this compound can act as a general base catalyst or a component in the buffer system, allowing for the precise measurement of the equilibrium position between reactants and products.

The synthesis of this compound itself is a notable research finding, typically achieved through the conversion of 3-quinuclidinone hydrochloride. chemicalbook.com This transformation involves the reduction of the ketone functionality to a hydroxyl group, followed by chlorination.

Below are data tables summarizing the key properties of this compound and its precursor, 3-quinuclidinone hydrochloride, as well as a summary of the research application mentioned.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 33601-77-3 |

| Molecular Formula | C₇H₁₂ClN·HCl |

| Molecular Weight | 182.09 g/mol |

| Melting Point | 236-239 °C |

| Appearance | Solid |

The data in this table is compiled from various chemical suppliers and databases.

Table 2: Properties of the Precursor 3-Quinuclidinone Hydrochloride

| Property | Value |

| CAS Number | 1193-65-3 |

| Molecular Formula | C₇H₁₁NO·HCl |

| Molecular Weight | 161.62 g/mol |

| Appearance | Solid |

The data in this table is compiled from various chemical suppliers and databases.

Table 3: Research Application of this compound

| Research Area | Application | Methodology |

| Physical Organic Chemistry | Determination of equilibrium constants for the formation of imines/iminium ions. | ¹H-NMR Analysis in D₂O |

This information is based on published research applications. sigmaaldrich.com

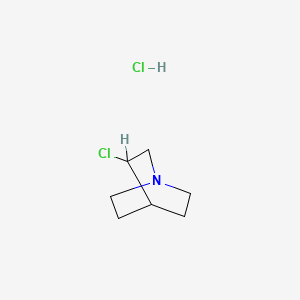

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

3-chloro-1-azabicyclo[2.2.2]octane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN.ClH/c8-7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMINTVSHDCDRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33601-77-3 | |

| Record name | 3-Chloroquinuclidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33601-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloroquinuclidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033601773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33601-77-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloroquinuclidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloroquinuclidine Hydrochloride and Its Chiral Variants

Established Synthetic Routes

Chlorination of Quinuclidine (B89598) Derivatives

The direct chlorination of quinuclidine or its derivatives represents a straightforward approach to obtaining 3-chloroquinuclidine. This method typically involves the use of a chlorinating agent to introduce a chlorine atom onto the quinuclidine ring. The reactivity of the C-H bonds in the quinuclidine scaffold influences the regioselectivity of the chlorination.

Synthesis from 3-Quinuclidinone Hydrochloride

A common and well-established route to 3-chloroquinuclidine hydrochloride begins with 3-quinuclidinone hydrochloride. chemicalbook.comchemicalbook.com This precursor can be synthesized through methods like the Dieckmann condensation. orgsyn.orgwikipedia.org The ketone functionality in 3-quinuclidinone provides a handle for introducing the chlorine atom. A typical procedure involves the reduction of the ketone to a hydroxyl group, followed by substitution with a chlorine atom using a suitable chlorinating agent.

An improved synthesis of 3-quinuclidinone hydrochloride has been developed starting from piperidine-4-carboxylic acid. eurekaselect.comresearchgate.neteurekaselect.com This multi-step process involves the esterification of piperidine-4-carboxylic acid, followed by condensation with methyl chloroacetate. eurekaselect.comeurekaselect.com The resulting diester then undergoes a one-pot Dieckmann reaction, hydrolysis, and decarboxylation to yield 3-quinuclidinone hydrochloride. eurekaselect.com

The conversion of 3-quinuclidinone to its 3-cyano-3-hydroxy derivative is another key transformation. google.com This is typically achieved by reacting 3-quinuclidinone hydrochloride with sodium cyanide in an aqueous solution. google.com This intermediate opens pathways to other functionalized quinuclidine derivatives.

Transformation from Quinuclidin-3-ylmethanol Hydrochloride

Another synthetic pathway involves the transformation of quinuclidin-3-ylmethanol hydrochloride. A process has been developed for the preparation of quinuclidin-3-methanol from quinuclidin-3-one. google.com This involves converting the ketone to the corresponding hydroxycyanhydrin, followed by esterification, dehydration, and reduction. google.com The resulting alcohol can then be converted to the desired this compound through a substitution reaction, typically using a chlorinating agent like thionyl chloride.

Stereoselective and Enantioselective Synthesis Approaches

The synthesis of specific stereoisomers of this compound is crucial for its application in chiral drug development. This has led to the exploration of asymmetric synthesis strategies.

Asymmetric Catalysis for Quinuclidine Derivatives

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of quinuclidine derivatives. chinesechemsoc.org Iridium-catalyzed intramolecular allylic dearomatization reactions have been successfully employed to construct chiral quinuclidine scaffolds with high diastereo- and enantioselectivity. chinesechemsoc.org This method allows for the formation of a variety of functionalized quinuclidine derivatives under mild conditions. chinesechemsoc.org

Furthermore, the combination of quinuclidine's hydrogen-atom-transfer (HAT) catalytic activity with chiral catalytic systems presents an opportunity for producing chiral compounds. bohrium.comrhhz.net While quinuclidine itself is often used in racemic form for HAT reactions, pairing it with a chiral catalyst could induce enantioselectivity. rhhz.net

Recent advancements in asymmetric catalysis include the use of chiral N,N'-dioxide-metal complexes for enantioselective radical transformations. nih.gov These methods, which can be driven by oxidants or photocatalysis, have been applied to the asymmetric functionalization of various organic molecules and could potentially be adapted for the synthesis of chiral quinuclidine derivatives. nih.gov

Chiral Auxiliary-Assisted Synthesis

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the formation of a specific stereoisomer. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. wikipedia.org

In the context of quinuclidine synthesis, chiral auxiliaries can be incorporated into the starting materials to guide the stereoselective formation of the bicyclic ring system or the introduction of substituents. chinesechemsoc.orgclockss.org For instance, diastereoselective cycloaddition reactions using 1,2-dihydropyridines with dienophiles bearing a chiral auxiliary have been reported for the synthesis of chiral isoquinuclidines. clockss.org Various chiral auxiliaries, such as those derived from pseudoephedrine or oxazolidinones, are commercially available and have been widely used in asymmetric synthesis. wikipedia.orgsigmaaldrich.com

Resolution Techniques for Enantiomers

The chiral resolution of 3-chloroquinuclidine is most commonly achieved by resolving its precursor, racemic 3-quinuclidinol (B22445). This approach is often more efficient and straightforward than attempting to resolve the final chlorinated product directly. The primary methods employed for the resolution of racemic 3-quinuclidinol are diastereomeric crystallization and enzymatic kinetic resolution.

Diastereomeric Crystallization

A well-established method for separating enantiomers is through their conversion into a mixture of diastereomeric salts by reacting the racemate with a single enantiomer of a chiral resolving agent. csfarmacie.cz These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.gov

For the resolution of racemic 3-quinuclidinol, chiral carboxylic acids, particularly derivatives of tartaric acid, are commonly used. The basic nitrogen atom of the quinuclidine ring reacts with the acidic resolving agent to form diastereomeric salts. One of the diastereomeric salts is typically less soluble in a given solvent and will preferentially crystallize, allowing for its separation by filtration. The desired enantiomer of 3-quinuclidinol can then be recovered by treating the separated diastereomeric salt with a base.

A common resolving agent for this purpose is di-p-toluoyl-L-tartaric acid. The process generally involves dissolving the racemic 3-quinuclidinol and the chiral acid in a suitable solvent, such as a methanol-water mixture, and allowing the less soluble diastereomeric salt to crystallize.

Table 1: Chiral Resolving Agents for 3-Quinuclidinol

| Resolving Agent | Typical Solvent System | Principle |

| Di-p-toluoyl-L-tartaric acid | Methanol/Water | Formation of diastereomeric salts with different solubilities. |

| Dibenzoyl-L-tartaric acid | Ethanol/Water | Formation of diastereomeric salts with different solubilities. |

| L-Tartaric acid | Ethanol | Formation of diastereomeric salts with different solubilities. |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful and highly selective method for separating enantiomers. wikipedia.org This technique utilizes enzymes, most commonly lipases, to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. mdpi.com For racemic 3-quinuclidinol, this typically involves an enantioselective acylation reaction.

In a typical EKR of 3-quinuclidinol, a lipase (B570770) is used to acylate one of the enantiomers, for instance, the (R)-enantiomer, with an acyl donor like vinyl acetate (B1210297). This results in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer. These two compounds have different chemical properties and can be easily separated by standard chromatographic techniques. The desired enantiomer can then be obtained either directly (the unreacted enantiomer) or after a simple hydrolysis step (for the acylated enantiomer).

The efficiency of the resolution is determined by the enantioselectivity of the enzyme, which is often very high. frontiersin.org

Table 2: Enzymes for Kinetic Resolution of 3-Quinuclidinol

| Enzyme | Acyl Donor | Typical Solvent | Principle |

| Candida antarctica Lipase B (CALB) | Vinyl acetate | Toluene | Enantioselective acylation of one enantiomer. |

| Pseudomonas cepacia Lipase (PCL) | Isopropenyl acetate | Diisopropyl ether | Enantioselective acylation of one enantiomer. |

| Candida rugosa Lipase (CRL) | Vinyl acetate | Tetrahydrofuran | Enantioselective acylation of one enantiomer. |

Gram-Scale Synthetic Procedures

The synthesis of this compound on a gram scale is typically achieved through a multi-step process starting from commercially available precursors. A common route involves the synthesis of 3-quinuclidinone hydrochloride, its reduction to 3-quinuclidinol, and subsequent chlorination.

Step 1: Synthesis of 3-Quinuclidinone Hydrochloride

An improved method for the gram-scale synthesis of 3-quinuclidinone hydrochloride has been described starting from piperidine-4-carboxylic acid. eurekaselect.com This involves the esterification of the piperidine (B6355638) derivative, N-alkylation with an acetate group, followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation to yield the desired ketone. eurekaselect.com

Step 2: Reduction of 3-Quinuclidinone Hydrochloride to Racemic 3-Quinuclidinol

The ketone, 3-quinuclidinone hydrochloride, can be reduced to the corresponding alcohol, 3-quinuclidinol, on a large scale using a suitable reducing agent. A typical procedure involves the use of sodium borohydride (B1222165) in an aqueous or alcoholic solvent. nih.gov

A representative gram-scale procedure involves dissolving 3-quinuclidinone hydrochloride in water and adding sodium borohydride portion-wise while controlling the temperature. The reaction is stirred until completion, and the racemic 3-quinuclidinol is then extracted with an organic solvent.

Step 3: Synthesis of this compound from 3-Quinuclidinol

The final step is the conversion of 3-quinuclidinol to this compound. This is a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom. A common and effective chlorinating agent for this transformation is thionyl chloride (SOCl₂). chemicalbook.com

A typical gram-scale procedure involves the slow addition of thionyl chloride to a solution of 3-quinuclidinol in a suitable solvent, such as chloroform (B151607) or dichloromethane, often at reduced temperatures to control the exothermic reaction. After the addition is complete, the reaction mixture is typically heated to ensure complete conversion. The solvent is then removed, and the resulting crude this compound can be purified by recrystallization.

Table 3: Gram-Scale Synthesis of this compound

| Step | Starting Material | Reagents | Solvent | Product |

| 1 | Piperidine-4-carboxylic acid | 1. Thionyl chloride, Ethanol 2. Methyl chloroacetate, Sodium carbonate 3. Potassium tert-butoxide 4. HCl | Various | 3-Quinuclidinone hydrochloride |

| 2 | 3-Quinuclidinone hydrochloride | Sodium borohydride | Water | Racemic 3-Quinuclidinol |

| 3 | Racemic or Enantiopure 3-Quinuclidinol | Thionyl chloride | Chloroform | This compound |

Reactivity and Mechanistic Investigations of 3 Chloroquinuclidine Hydrochloride

Nucleophilic Substitution Reactions at the 3-Position

Nucleophilic substitution at the C3 position of 3-chloroquinuclidine involves the replacement of the chlorine atom by a nucleophile. savemyexams.com The reaction pathway is heavily influenced by the substrate's structure, the nature of the nucleophile, and the solvent system employed. studymind.co.uk For a secondary halide like 3-chloroquinuclidine, both S(_N)1 and S(_N)2 mechanisms are theoretically possible, leading to a competitive reaction landscape. libretexts.org

Analysis of S(_N)1 and S(_N)2 Reaction Pathways

The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process. libretexts.org The initial, and rate-determining, step is the spontaneous dissociation of the leaving group (chloride ion) to form a carbocation intermediate. chemguide.co.uk This is followed by a rapid attack of the nucleophile on the carbocation. libretexts.org This pathway is favored by polar protic solvents, which can stabilize the carbocation intermediate, and by substrates that form stable carbocations. youtube.com Tertiary halogenoalkanes are prime candidates for S(_N)1 reactions due to the stability of the resulting tertiary carbocations. studymind.co.uk

Conversely, the S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism is a single, concerted step where the nucleophile attacks the carbon center at the same time as the leaving group departs. youtube.com This pathway's rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com It is sensitive to steric hindrance; as the substitution around the electrophilic carbon increases, the rate of S(_N)2 reaction decreases. masterorganicchemistry.comyoutube.com Consequently, primary halides are more reactive via the S(_N)2 pathway than secondary or tertiary halides. studymind.co.uk

For 3-chloroquinuclidine, a secondary halide, the choice between S(_N)1 and S(_N)2 is nuanced. The formation of a secondary carbocation at the 3-position is less favorable than a tertiary one, yet more stable than a primary one, making an S(_N)1 pathway plausible under the right conditions (e.g., a non-basic, weakly nucleophilic solvent). libretexts.org However, the bicyclic nature of the quinuclidine (B89598) ring system introduces significant constraints that influence carbocation stability.

Influence of Bicyclic Strain and Steric Hindrance on Reactivity

The rigid, bridged structure of the quinuclidine nucleus imparts significant strain and steric directives that profoundly affect its reactivity. acs.org In an S(_N)1 reaction, the ideal geometry for a carbocation intermediate is trigonal planar. The bicyclic framework of quinuclidine prevents the C3 carbocation from achieving perfect planarity, introducing angle strain and making the intermediate less stable than its acyclic counterpart. This destabilization of the carbocation intermediate would, in turn, slow down the rate of an S(_N)1 reaction.

For an S(_N)2 reaction, the mechanism requires a backside attack by the nucleophile, leading to an inversion of stereochemistry. libretexts.org The cage-like structure of quinuclidine presents considerable steric hindrance to the approach of a nucleophile to the back face of the C-Cl bond. This steric congestion makes the S(_N)2 pathway challenging.

Interactive Data Table: Relative Solvolysis Rates of Selected Bicyclic Chlorides in 80% Ethanol

| Compound | Relative Rate (k_rel) | Comments |

| tert-Butyl chloride | 1 | Reference secondary halide |

| 1-Chloroadamantane | ~10⁻⁶ | Bridgehead position, S(_N)1 highly disfavored due to inability to form a planar carbocation. |

| 2-Chloronorbornane (exo) | ~10⁻⁴ | Strain in the bicyclic system affects carbocation stability. |

| 2-Chloronorbornane (endo) | ~10⁻⁷ | Steric hindrance to leaving group departure and solvent assistance. |

| 3-Chloroquinuclidine | Predicted to be slow | Both S(_N)1 (strained carbocation) and S(_N)2 (steric hindrance) pathways are inhibited. |

Note: The data presented is illustrative and compiled from general principles of bicyclic system reactivity. The value for 3-chloroquinuclidine is a prediction based on these principles.

Given these constraints, nucleophilic substitution on 3-chloroquinuclidine is generally slow compared to simpler acyclic secondary halides. The specific conditions, such as the use of a strong, unhindered nucleophile, might favor a sluggish S(_N)2 reaction, while forcing conditions with a non-basic solvent might promote a slow S(_N)1 or ion-pair mechanism.

Elimination Reactions of 3-Chloroquinuclidine

In competition with substitution reactions, 3-chloroquinuclidine can undergo elimination reactions, where the chlorine atom and a proton from an adjacent carbon are removed to form a double bond. The primary mechanisms to consider are the E2 and E1cB pathways.

E1cB and E2 Mechanistic Studies

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where a base removes a proton from the β-carbon simultaneously with the departure of the leaving group from the α-carbon. wpmucdn.com The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. This mechanism typically requires a strong base.

The E1cB (Elimination Unimolecular conjugate Base) mechanism is a two-step process that occurs under basic conditions. acs.org In the first step, a base removes a relatively acidic proton to form a carbanion intermediate (the conjugate base). nih.gov In the second, often rate-determining step, the leaving group departs. acs.org This pathway is favored when the β-proton is particularly acidic (e.g., adjacent to an electron-withdrawing group) and when the leaving group is relatively poor. nih.gov

For 3-chloroquinuclidine, the presence of the electron-withdrawing nitrogen atom in the bicyclic system can increase the acidity of the α-protons, potentially favoring an E1cB-like pathway under certain conditions. For instance, studies on the deprotonation of α-protons in related cyclic peptides have shown enhanced acidity. nih.gov The use of 3-chloroquinuclidine itself as a buffer in studies of proton exchange reactions further points to the relevance of the acidity of protons in its vicinity. nih.gov

Interactive Data Table: Conditions Favoring E2 vs. E1cB Mechanisms

| Factor | E2 Mechanism | E1cB Mechanism |

| Base | Strong base required | Moderate to strong base |

| Substrate | Good leaving group | Poor leaving group, acidic β-proton |

| Intermediate | None (concerted) | Carbanion (conjugate base) |

| Kinetics | Second-order | Can be first or second-order |

Formation of Unsaturated Quinuclidine Structures

Elimination of HCl from 3-chloroquinuclidine would lead to the formation of quinuclidene (1-azabicyclo[2.2.2]oct-2-ene), an unsaturated bicyclic amine with a double bond at the bridgehead. However, the formation of such a structure would violate Bredt's rule, which states that a double bond cannot be placed at a bridgehead position of a small bicyclic system because it would introduce excessive ring strain. The quinuclidine framework is rigid, and forcing a planar sp² hybridized carbon at the bridgehead is energetically highly unfavorable.

An alternative fragmentation pathway, known as the Grob fragmentation, is more plausible for systems like 3-chloroquinuclidine under certain conditions. wpmucdn.comwikipedia.org This reaction involves the cleavage of a Cα-Cβ bond in addition to the Cα-leaving group bond, driven by the presence of an electron-donating group (the nitrogen atom) in a suitable stereoelectronic arrangement. For 3-chloroquinuclidine, this could potentially lead to the opening of one of the rings to form a substituted piperidine (B6355638) derivative rather than quinuclidene. researchgate.net The synthesis of the related 3-quinuclidinone often proceeds through cyclization reactions like the Dieckmann condensation rather than elimination from a 3-substituted precursor. tsijournals.com

Electrophilic Reactions and Protonation Effects on the Quinuclidine Nitrogen

The lone pair of electrons on the bridgehead nitrogen atom makes quinuclidine a nucleophile and a base. In 3-chloroquinuclidine hydrochloride, this nitrogen is protonated, existing as a quaternary ammonium (B1175870) salt. This protonation has significant consequences for the molecule's reactivity.

Protonation of the nitrogen atom converts it into a powerful electron-withdrawing group. This inductive effect enhances the polarity of the C-Cl bond at the 3-position, making the carbon more electrophilic and potentially more susceptible to nucleophilic attack, although this is counteracted by the steric factors discussed earlier. The increased positive charge density on the quinuclidinium ring also increases the acidity of the C-H bonds, particularly the α-protons, which is a key consideration for elimination reactions. libretexts.orgyoutube.com

The protonated nitrogen itself is generally unreactive towards electrophiles. youtube.com However, the equilibrium between the protonated (quinuclidinium) and the free base form is crucial. In the presence of a base, the nitrogen can be deprotonated, restoring its nucleophilicity. The free base can then undergo electrophilic attack, for example, alkylation, to form quaternary quinuclidinium salts. Studies have shown the synthesis of N-benzyl-3-chloroquinuclidinium bromide from 3-chloroquinuclidine after removing HCl, highlighting the reactivity of the nitrogen in its non-protonated form.

Furthermore, the protonated form can influence intramolecular reactions. For instance, the Hofmann-Löffler-Freytag reaction involves the generation of a nitrogen-centered radical from an N-haloamine, which then abstracts a hydrogen atom from a δ-carbon, leading to the formation of a pyrrolidine (B122466) ring. nih.govrsc.orgirb.hryoutube.com While this is a radical reaction, the initial protonation state of the nitrogen in related substrates can influence the reaction's course.

Quaternization Reactions of the Tertiary Amine Nitrogen

The lone pair of electrons on the tertiary amine nitrogen in 3-chloroquinuclidine makes it a nucleophilic center, readily undergoing quaternization reactions. This process involves the formation of a new carbon-nitrogen bond, resulting in a positively charged quaternary ammonium salt.

Kinetic and Thermodynamic Aspects of Quaternization

The thermodynamic favorability of the quaternization is influenced by the stability of the resulting quaternary ammonium salt. The formation of a stable, often crystalline, product can be a driving force for the reaction.

Table 1: Activation Parameters for the Quaternization of N,N-Dimethylaniline with Benzyl (B1604629) Chloride in Acetone

| Parameter | Value |

| Temperature Range (K) | 300 - 315 |

| Activation Energy (Ea) | Value not specified in abstract |

| Enthalpy of Activation (ΔH‡) | Value not specified in abstract |

| Entropy of Activation (ΔS‡) | Value not specified in abstract |

| Gibbs Free Energy of Activation (ΔG‡) | Considerably large, indicating a rigid transition state |

| Data adapted from a study on a model quaternization reaction. sciensage.info |

Impact of Substituents on Quaternization Efficiency

The efficiency of quaternization is highly dependent on the electronic and steric nature of both the quinuclidine derivative and the alkylating agent. The nitrogen atom in an aliphatic amine like quinuclidine possesses an unshared electron pair in an sp3-hybridized orbital, leading to higher basicity and nucleophilicity compared to an sp2-hybridized nitrogen in an aromatic ring like pyridine. srce.hr This inherent nucleophilicity of the quinuclidine nitrogen contributes to good yields in quaternization reactions. srce.hr

In a study comparing the quaternization of quinuclidin-3-ol and pyridine-4-aldoxime (B7857832), the reactions with quinuclidin-3-ol consistently produced better yields (46-95%) than those with pyridine-4-aldoxime (49-59%). srce.hr This difference is attributed to the greater electron-donating ability of the aliphatic nitrogen in quinuclidine. srce.hr The nature of the alkylating agent also plays a crucial role. Different alkyl chains (e.g., C3, C4, C6, C8) in the form of alkyl bromides or dibromides have been used to synthesize various quaternary ammonium salts. srce.hr

Studies of Acid-Base Equilibria Involving this compound

This compound is the salt of a weak base (3-chloroquinuclidine) and a strong acid (hydrochloric acid). In solution, it exists in equilibrium with its conjugate base. The acidity of the protonated amine is a fundamental property that influences its behavior in various chemical and biological systems.

The pKa of the conjugate acid of a base is a measure of its strength; a lower pKa indicates a stronger acid (and a weaker conjugate base). While a specific pKa value for 3-chloroquinuclidine is not explicitly found in the searched literature, the pKa of the conjugate acid of the structurally related 3-quinuclidone is reported to be 7.2. wikipedia.org The presence of the electron-withdrawing chloro group at the 3-position in 3-chloroquinuclidine is expected to lower the pKa of its conjugate acid compared to unsubstituted quinuclidine, making it a slightly stronger acid. This is due to the inductive effect of the chlorine atom, which helps to stabilize the positive charge on the nitrogen in the protonated form.

This compound has been utilized in studies to determine equilibrium constants for the formation of imines and iminium ions in D2O, as demonstrated by 1H-NMR analysis. sigmaaldrich.com This application underscores the importance of understanding its acid-base properties in solution.

General Reactivity Profile within the Quinuclidine Heterocyclic System

The reactivity of the quinuclidine system is characterized by the nucleophilicity of the bridgehead nitrogen and the reactivity of the carbon skeleton, which can be influenced by substituents. The presence of the chlorine atom at the 3-position introduces an electrophilic center, making the C-3 carbon susceptible to nucleophilic attack.

The reactivity of substituted bicyclic compounds can be influenced by steric and electronic effects. In nucleophilic substitution reactions, the nature of the leaving group and the stability of any carbocation intermediate are crucial. While direct studies on the solvolysis of 3-chloroquinuclidine were not found, research on the solvolysis of 3-chlorobenzyl arenesulfonates shows that the 3-chloro substituent decreases the reactivity compared to the unsubstituted benzyl system. rsc.org This suggests that the inductive electron-withdrawing effect of the chlorine atom can influence the rate of reactions involving the carbon skeleton.

The general reactivity towards nucleophiles is also dictated by the electrophilicity of the carbon atom. In acyl compounds, for example, a more electron-withdrawing group attached to the carbonyl carbon enhances its reactivity towards nucleophiles. doubtnut.com By analogy, the electron-withdrawing nature of the chlorine atom in 3-chloroquinuclidine would make the C-3 position more susceptible to nucleophilic attack compared to an unsubstituted carbon.

Applications of 3 Chloroquinuclidine Hydrochloride in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

3-Chloroquinuclidine hydrochloride's utility as a versatile synthetic intermediate stems from its inherent structural features. The quinuclidine (B89598) cage is a rigid bicyclic system that provides a defined three-dimensional orientation for substituents, which is highly desirable in medicinal chemistry and materials science. The chlorine atom at the 3-position is a key functional handle that allows for a variety of chemical transformations.

The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its use in various reaction conditions. Its role as a building block is evident in its incorporation into larger, more complex molecular architectures. For instance, it is a crucial intermediate in the synthesis of various therapeutically important molecules. tsijournals.com

Preparation of Complex Quinuclidine Derivatives for Chemical Research

The quinuclidine framework is a recurring motif in numerous biologically active compounds and natural products. tsijournals.com this compound provides a convenient entry point for the synthesis of a multitude of complex quinuclidine derivatives. Researchers have utilized this starting material to explore new chemical space and develop novel compounds with potential applications in various fields of chemical research.

One common strategy involves the initial conversion of this compound to 3-quinuclidinone. eurekaselect.com This ketone derivative serves as a platform for a wide range of subsequent reactions, including aldol (B89426) condensations and the introduction of various substituents at the 2-position. For example, 3-quinuclidinone hydrochloride can be reacted with 4-formylbenzoic acid to form (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoic acid, a key intermediate for a series of potential anti-cancer agents. researchgate.net This intermediate can then be converted to the corresponding acid chloride, which allows for the synthesis of a variety of ester and amide derivatives. researchgate.net

Contribution to the Construction of Diverse Chemical Scaffolds

The rigid quinuclidine core provided by this compound is a valuable scaffold for the construction of diverse and structurally complex molecules. Its three-dimensional nature allows for the precise spatial arrangement of functional groups, which is critical for designing molecules with specific biological activities or material properties.

The ability to introduce various substituents onto the quinuclidine ring system enables the creation of a wide range of chemical scaffolds. These scaffolds can then be further elaborated to generate libraries of compounds for high-throughput screening in drug discovery programs or for the development of new catalysts and ligands. The quinuclidine ring is a key component in several approved drugs, highlighting the importance of this scaffold in medicinal chemistry. tsijournals.comresearchgate.net

Strategic Derivatization for Downstream Synthesis and Functionalization

The chlorine atom in this compound is the focal point for its strategic derivatization. This allows for the introduction of a wide range of functional groups, significantly expanding the synthetic utility of this compound.

Synthesis of Quaternary Ammonium (B1175870) Salts from 3-Chloroquinuclidine

The nitrogen atom in the quinuclidine ring is a tertiary amine and can readily undergo quaternization to form quaternary ammonium salts (QAS). srce.hr While the direct quaternization of 3-chloroquinuclidine can be performed, it is more common to first convert the chloro-derivative to other functionalized quinuclidines, such as quinuclidin-3-ol, before quaternization. srce.hr The quaternization reaction typically involves reacting the quinuclidine derivative with an alkyl halide. srce.hrgoogle.com This process is often carried out at elevated temperatures. google.com The resulting quaternary ammonium salts have found applications in various areas, including as potential antimicrobial agents. srce.hrnih.govmdpi.com The general structure of these salts, featuring a positively charged nitrogen within a polar head and a non-polar hydrocarbon tail, is crucial for their biological activity. srce.hr

Below is a data table summarizing the synthesis of quaternary ammonium salts from quinuclidin-3-ol, a derivative of 3-chloroquinuclidine.

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| Quinuclidin-3-ol | Alkyl Dibromide | Quinuclidin-3-ol based quaternary ammonium salt | 46-95 |

| Pyridine-4-aldoxime (B7857832) | Alkyl Dibromide | Pyridine-4-aldoxime based quaternary ammonium salt | 49-59 |

This data is based on a study by Crnčević and Odžak (2020). srce.hr

Introduction of Other Functional Groups via Chlorine Displacement

The chlorine atom at the 3-position of the quinuclidine ring is susceptible to nucleophilic substitution reactions, allowing for the introduction of a variety of other functional groups. This displacement of the chlorine atom is a powerful tool for the functionalization of the quinuclidine scaffold.

In displacement reactions, a more reactive halogen can displace a less reactive one from a compound. youtube.comrsc.orgscience-revision.co.ukdocbrown.info The reactivity of halogens decreases down the group in the periodic table (Fluorine > Chlorine > Bromine > Iodine). docbrown.infoyoutube.com This principle can be applied to replace the chlorine atom with other halogens or different nucleophiles, thereby creating a diverse range of 3-substituted quinuclidine derivatives. These reactions significantly enhance the synthetic versatility of this compound as a starting material.

Applications in Catalyst and Ligand Synthesis

The rigid and sterically defined structure of the quinuclidine framework makes it an attractive scaffold for the design of catalysts and ligands for asymmetric synthesis. The ability to introduce various functional groups at specific positions on the quinuclidine ring allows for the fine-tuning of the steric and electronic properties of the resulting catalyst or ligand.

Derivatives of 3-chloroquinuclidine can be used to synthesize chiral ligands that can coordinate with metal centers to form highly selective catalysts. These catalysts can be employed in a variety of asymmetric transformations, leading to the production of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical industry. The quinuclidine moiety can impart specific conformational constraints on the catalytic complex, influencing the stereochemical outcome of the reaction.

Spectroscopic and Structural Elucidation Studies of 3 Chloroquinuclidine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H-NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In the ¹H-NMR spectrum of 3-chloroquinuclidine hydrochloride, the protonated nitrogen and the electron-withdrawing chlorine atom significantly influence the chemical shifts of the neighboring protons, causing them to appear further downfield.

The spectrum is expected to show a complex pattern of multiplets due to the rigid bicyclic structure, which restricts conformational changes and leads to distinct chemical shifts for axial and equatorial protons. The protons on the carbons adjacent to the positively charged nitrogen atom (C2 and C6) would be deshielded and resonate at a lower field, typically in the range of 3.2-3.5 ppm. The single proton at the bridgehead position (C4) would also have a characteristic chemical shift. The proton on the carbon bearing the chlorine atom (C3) would be significantly deshielded, with its signal appearing further downfield. The remaining methylene protons on the quinuclidine (B89598) ring would produce a series of overlapping multiplets at higher fields.

Expected ¹H-NMR Chemical Shift Ranges for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H on C2, C6 | ~ 3.2 - 3.5 | Multiplet |

| H on C3 | > 3.5 | Multiplet |

| H on C4 | ~ 2.0 - 2.5 | Multiplet |

| Other CH₂ | ~ 1.8 - 2.2 | Multiplets |

This is an interactive data table. You can sort and filter the data.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.

The carbon atom bonded to the chlorine (C3) is expected to have the most downfield chemical shift due to the strong deshielding effect of the halogen. The bridgehead carbon (C4) and the carbons adjacent to the nitrogen atom (C2 and C6) also appear at relatively low field. The remaining methylene carbons (C5, C7, and C8) resonate at higher fields.

¹³C-NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C3 | 56.25 |

| C2, C6 | 53.07 |

| C4 | 47.38 |

This is an interactive data table. You can sort and filter the data.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra. wikipedia.org

COSY (¹H-¹H Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be instrumental in tracing the connectivity of the proton network throughout the quinuclidine ring system and confirming the assignment of the complex multiplets in the ¹H-NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. pressbooks.pub This technique would provide a direct link between the ¹H and ¹³C NMR data, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). nih.gov For instance, the proton signal identified as belonging to H3 would show a cross-peak with the carbon signal at 56.25 ppm, confirming this as C3.

Solid-state NMR (ssNMR) spectroscopy is a valuable technique for studying the structure and dynamics of crystalline materials. ox.ac.uk For this compound, which is a crystalline solid, ssNMR could provide insights that are not accessible from solution-state NMR.

Solid-state NMR can be used to determine the precise molecular conformation and packing in the crystal lattice. nih.gov It can also be used to study intermolecular interactions, such as hydrogen bonding involving the hydrochloride proton and the chloride ion. Furthermore, ssNMR can detect the presence of different polymorphic forms, which can have different physical properties. The information obtained from ssNMR studies complements data from single-crystal X-ray diffraction and provides a more complete picture of the solid-state structure. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

N-H⁺ Stretching: A broad and strong absorption band is expected in the region of 2700-3300 cm⁻¹ due to the stretching vibration of the N-H⁺ bond of the hydrochloride salt.

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region are attributed to the stretching vibrations of the C-H bonds of the methylene and methine groups in the quinuclidine ring.

C-H Bending: Bending vibrations for the CH₂ groups (scissoring) are expected around 1450-1470 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bonds would appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

C-Cl Stretching: A moderate to strong absorption band in the region of 600-800 cm⁻¹ would be indicative of the C-Cl stretching vibration.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H⁺ | Stretching | 2700 - 3300 (broad, strong) |

| C-H | Stretching | 2850 - 3000 |

| C-H | Bending | 1450 - 1470 |

| C-N | Stretching | 1000 - 1250 |

This is an interactive data table. You can sort and filter the data.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound, the free base (3-chloroquinuclidine) would be analyzed. The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the free base (C₇H₁₂ClN). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak would be observed, which is characteristic of compounds containing one chlorine atom.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation pathway for cyclic amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. This would result in the formation of stable radical cations. Another likely fragmentation would be the loss of the chlorine atom as a radical, leading to a fragment ion at M-35. Further fragmentation of these primary ions would lead to the observed mass spectrum.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Chloroquinuclidine |

| Quinuclidine |

| Quinuclidine hydrochloride |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the purity assessment and separation of this compound. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods, each offering distinct advantages for the analysis of this compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Reversed-Phase HPLC (RP-HPLC)

For a polar, water-soluble compound such as this compound, reversed-phase HPLC is a common and effective approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Stationary Phases: Chemically bonded silica-based columns, such as C18 or C8, are frequently employed for the separation of quinuclidine derivatives and are therefore expected to be suitable for this compound. These stationary phases provide a hydrophobic surface for interaction.

Mobile Phases: The mobile phase typically consists of a mixture of water or an aqueous buffer and a polar organic solvent like methanol or acetonitrile. The use of a buffer is important to control the ionization state of the tertiary amine in the quinuclidine ring, which can significantly impact retention and peak shape. An acidic pH (e.g., pH 3) is often used to ensure the amine is protonated, leading to better peak symmetry. For instance, a mobile phase of acetonitrile and a phosphate buffer at pH 3 has been successfully used for the separation of other quinuclidine derivatives lew.ro.

Detection: As this compound lacks a strong chromophore, direct UV detection at lower wavelengths (e.g., ~200-215 nm) would be necessary. However, this can lead to issues with baseline noise from the mobile phase components. A more universal detection method like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) could be employed for more sensitive and consistent detection. If derivatization is performed, UV detection at a higher wavelength may become possible oup.comresearchgate.net.

Method Development and Validation Considerations

A typical HPLC method for a quinuclidine derivative might involve a gradient elution to separate impurities with a wide range of polarities. Method validation would be performed according to ICH guidelines and would include assessments of specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ) lew.rooup.comresearchgate.net.

Table 1: Illustrative RP-HPLC Parameters for the Analysis of Quinuclidine Derivatives

| Parameter | Condition |

| Column | Nucleosil C18, 5 µm, 250 x 4.6 mm lew.ro |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) with 0.03 mol/L hexylamine lew.ro |

| Flow Rate | 0.5 mL/min lew.ro |

| Detection | UV at 254 nm (for derivatized compounds) lew.ro |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. For this compound, derivatization is generally required to increase its volatility and thermal stability for GC analysis. The freebase form, 3-chloroquinuclidine, is more amenable to GC analysis.

Derivatization: Derivatization of the hydrochloride salt to its more volatile free base can be achieved by neutralization with a base followed by extraction into an organic solvent.

Stationary Phases: A variety of capillary columns can be used for the separation of halogenated organic compounds. A common choice would be a non-polar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase.

Injection and Detection: A split/splitless injector is typically used. For detection, a Flame Ionization Detector (FID) provides good sensitivity for organic compounds. For more definitive identification of impurities, a Mass Spectrometer (MS) detector is invaluable, as it provides structural information based on the fragmentation patterns of the analytes. In GC-MS analysis of related quinuclidine structures, characteristic fragments have been observed, which aids in structural elucidation oup.com.

Purity Assessment by GC

GC can effectively separate volatile impurities from the main compound. Potential impurities could include starting materials, by-products from the synthesis, or degradation products. The area percentage of each peak in the chromatogram can be used to estimate the purity of the sample.

Table 2: Hypothetical GC-MS Parameters for the Analysis of 3-Chloroquinuclidine (Free Base)

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Initial temp 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |

| Injector Temperature | 250°C |

| Injection Mode | Split (e.g., 50:1) |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 40-400 m/z |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.